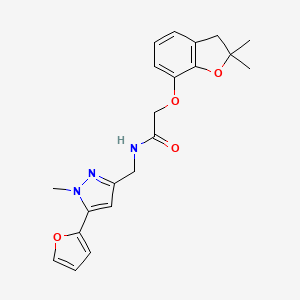
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound includes a benzofuran moiety and a pyrazole derivative , which are known for their diverse biological activities. The molecular formula is C15H18N2O3, with a molecular weight of approximately 278.31 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit enzymes involved in critical biochemical pathways, particularly:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a significant role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown promise as an anticancer agent through its interaction with IDO and other pathways. Studies suggest that it may enhance the immune response against tumors.
- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity against various pathogens. For example, related compounds have demonstrated activity against Gram-positive bacteria and fungi .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives and their potential applications:
- Inhibition of Tumor Growth : A study demonstrated that similar compounds could inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .
- Antimicrobial Testing : In vitro assays have shown that derivatives of benzofuran exhibit antimicrobial properties against various strains, indicating a broad spectrum of biological activity .
- Cell Cycle Arrest : Research on related compounds has indicated that they can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, which is crucial for cancer therapy .
Data Tables
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-21(2)11-14-6-4-7-18(20(14)28-21)27-13-19(25)22-12-15-10-16(24(3)23-15)17-8-5-9-26-17/h4-10H,11-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPBIFIVKZLRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN(C(=C3)C4=CC=CO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














